8-Azabicyclo[3.2.1]octan-3-amine, dihydrochloride, endo- is a bicyclic amine that serves as a crucial structure in various chemical and biological applications. This compound is characterized by its unique bicyclic structure, which is derived from the tropane alkaloids. The presence of an amino group at the C-3 position and the bicyclic nature of the molecule contribute to its diverse functionalities in medicinal chemistry and materials science.
The compound is synthesized through various chemical methods, often utilizing tropinone as a precursor. It is commercially available from suppliers such as Benchchem and Sigma-Aldrich for research purposes.
8-Azabicyclo[3.2.1]octan-3-amine, dihydrochloride, endo- is classified as an organic compound and specifically falls under the category of nitrogen-containing heterocycles due to its amine functionality. It plays a significant role in the synthesis of other nitrogen-containing compounds and tropane derivatives.
The synthesis of 8-Azabicyclo[3.2.1]octan-3-amine typically involves several methodologies:
Careful control of reaction conditions is essential to optimize yield and purity. Techniques such as chromatography are employed for purification after synthesis, ensuring that the final product meets required specifications for research applications.
The molecular structure of 8-Azabicyclo[3.2.1]octan-3-amine features:
Key molecular identifiers include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are utilized to characterize its molecular structure and confirm stereochemistry.
8-Azabicyclo[3.2.1]octan-3-amine undergoes various chemical reactions due to its amine functionality:
The specific conditions for these reactions vary based on reagents used, with major products formed depending on the specific reagents and conditions applied during reactions.
The mechanism of action for 8-Azabicyclo[3.2.1]octan-3-amine involves its interaction with neurotransmitter receptors, particularly within the cholinergic system. This interaction modulates neurotransmitter release, influencing various physiological processes such as cognition and mood regulation. Research indicates potential therapeutic applications in treating neurological disorders, including Alzheimer's disease and schizophrenia .
8-Azabicyclo[3.2.1]octan-3-amine is typically a solid at room temperature, with specific melting points that can vary based on purity and crystalline form.
Key chemical properties include:
Relevant data regarding solubility and reactivity profiles are crucial for understanding its applications in drug formulation and material science .
8-Azabicyclo[3.2.1]octan-3-amine has numerous scientific uses:
The 8-azabicyclo[3.2.1]octane core represents a privileged structure in medicinal chemistry due to its conformational rigidity and three-dimensional diversity. This bicyclic framework serves as the fundamental architecture for numerous pharmacologically active compounds, particularly tropane alkaloids. The synthetic challenge lies in achieving precise stereocontrol while introducing essential functional groups like the C3-amine moiety. Modern methodologies have evolved to address these challenges through innovative cyclization strategies, desymmetrization techniques, and enantioselective approaches that collectively enable efficient construction of this pharmacologically significant scaffold.
Tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) serves as a pivotal precursor for synthesizing endo-8-azabicyclo[3.2.1]octan-3-amine derivatives through strategic reduction-amination sequences. The inherent stereochemical bias of the tropinone framework facilitates the stereoselective introduction of the C3-amino group in the endo configuration, which is thermodynamically favored due to reduced steric interactions compared to the exo isomer. Commercial synthesis of 8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride (CAS 646477-45-4) exemplifies this approach, where tropinone undergoes reductive amination via sodium cyanoborohydride in the presence of ammonium acetate, followed by dihydrochloride salt formation to yield the final product with 90% purity [5] [8].
A particularly innovative methodology patented under WO1999029690A1 employs magnesium-mediated reduction of 3-cyano intermediates under controlled conditions (0°C to ambient temperature) to achieve high diastereoselectivity. This approach capitalizes on the stereodirecting influence of the C3 substituent to preferentially form the endo-amine isomer. Subsequent N-alkylation introduces diverse substituents at the bridgehead nitrogen, including methyl, benzyl, and 2,2,2-trifluoroethyl groups. The trifluoroethyl variant (8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride) demonstrates this versatility, where the electron-withdrawing trifluoroethyl group enhances metabolic stability compared to the methyl analogue [1] .
Table 1: Diastereomer Ratios in Magnesium-Mediated Reductions of 3-Cyano Tropanes
Reduction Conditions | Temperature | exo:endo Ratio | Reference |
---|---|---|---|
Mg/MeOH | 0°C → ambient | 25:75 | [1] |
LiAlH₄ in THF | Reflux | 45:55 | |
NaBH₄ in MeOH | 0°C | 30:70 |
Desymmetrization of prochiral or meso intermediates provides an efficient route to enantioenriched endo-3-aminotropanes without requiring resolution techniques. This strategy exploits the symmetric nature of tropinone-derived intermediates, where selective functionalization breaks molecular symmetry to establish defined stereocenters. A prominent example involves the stereoselective reduction of 3-substituted tropinone derivatives, where bulky reducing agents preferentially attack the carbonyl group from the less hindered exo face, yielding the endo-alcohol as the major product. Subsequent substitution reactions then convert the alcohol to the amine with retention of configuration .
The 3-cyano-8-azabicyclo[3.2.1]octane intermediate serves as a crucial building block for this approach. Prepared through nucleophilic displacement of tropinone-derived triflates or mesylates using alkali metal cyanides, this nitrile intermediate undergoes stereoselective reduction to the primary amine. The reduction exhibits remarkable solvent and reagent dependency: magnesium in methanol predominantly yields the endo-3-aminotropane (75% selectivity), while lithium aluminum hydride shows reduced stereoselectivity (55% endo). This divergence stems from the chelating ability of methanol with magnesium, which rigidifies the transition state and enhances facial selectivity. Subsequent N-alkylation with methyl iodide or 2,2,2-trifluoroethyl triflate introduces nitrogen substituents, while acid-mediated salt formation (typically using HCl in methanol/ether mixtures) yields crystalline dihydrochloride salts suitable for pharmaceutical applications [1] .
Table 2: Synthetic Intermediates for endo-3-Aminotropane Synthesis
Intermediate | CAS Number | Molecular Formula | Role in Synthesis |
---|---|---|---|
endo-8-Azabicyclo[3.2.1]octan-3-amine | 13565857 (PubChem) | C₇H₁₄N₂ | Core scaffold for N-functionalization |
endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine | 736442 (PubChem) | C₈H₁₆N₂ | Methylated analogue precursor |
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride | 646477-45-4 | C₈H₁₈Cl₂N₂ | Final salt form for pharmaceutical use |
Traditional syntheses of 8-azabicyclo[3.2.1]octan-3-amines often relied on resolution of racemates, resulting in significant material loss. Modern enantioselective methodologies directly construct the chiral bicyclic framework with high optical purity through catalytic asymmetric reactions. Notable advancements include organocatalytic desymmetrization of prochiral tropinone derivatives and transition metal-catalyzed asymmetric hydrogenation. These approaches install stereogenic centers with exceptional enantiomeric excess (typically >90% ee), crucial for pharmaceutical applications where stereochemistry profoundly influences biological activity [3].
Pivotal work highlighted in Organic & Biomolecular Chemistry demonstrates chiral phosphoric acid-catalyzed Pictet-Spengler reactions that establish the bicyclic framework with concurrent creation of stereocenters. This methodology employs L-tryptophan-derived catalysts to control the stereochemical outcome during cyclization, delivering enantiomerically enriched 8-azabicyclo[3.2.1]octanes with the endo-3-amino configuration predominant. Alternative approaches utilize enzymatic desymmetrization of meso-tropinone derivatives, where lipases or esterases selectively hydrolyze one enantiotopic ester group, yielding chiral hydroxy acids that undergo lactamization to form the bicyclic core [3].
The synthetic versatility of these enantioselective methods enables preparation of both endo-3-amino enantiomers from common achiral precursors. For instance, (1R,5S)-(-)-endo-8-methyl-3-aminotropane demonstrates distinct receptor binding profiles compared to its (1S,5R)-(+)-enantiomer, highlighting the pharmaceutical significance of these methodologies. Commercial availability of both enantiomers (e.g., Synquest Labs catalog numbers 3H30-1-DR and 3H30-1-DS) confirms the scalability of these asymmetric syntheses for drug development purposes [3] [10].
Table 3: Structural Comparison of Key 8-Azabicyclo[3.2.1]octan-3-amine Derivatives
Compound Name | N-Substituent | C3-Functionalization | Molecular Formula | Molecular Weight |
---|---|---|---|---|
endo-8-Azabicyclo[3.2.1]octan-3-amine dihydrochloride | H | NH₂·2HCl | C₇H₁₆Cl₂N₂ | 199.12 |
endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine | CH₃ | NH₂ | C₈H₁₆N₂ | 140.23 [10] |
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride | CH₃ | NH₂·2HCl | C₈H₁₈Cl₂N₂ | 213.15 [5] [8] |
8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride | CH₂CF₃ | NH₂·2HCl | C₉H₁₇Cl₂F₃N₂ | 281.14 [1] |
(1R,3r,5S)-8-methyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride | CH₃ | C(NH₂)(CF₃)·2HCl | C₉H₁₇Cl₂F₃N₂ | 281.14 [6] |
The synthetic landscape for endo-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride continues to evolve through integration of novel catalytic asymmetric methodologies with traditional tropinone chemistry. Recent emphasis on sustainable chemistry has driven development of catalytic reductive amination protocols and flow chemistry approaches that enhance the efficiency and reduce the environmental impact of these syntheses. These advancements ensure reliable access to enantiomerically pure endo-3-aminotropanes for structure-activity relationship studies and drug development programs targeting neurological disorders and pain management.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7